2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid is a synthetic organic compound belonging to the class of carboxylic acids. [] It is characterized by a dihydronaphthalene core structure, a methyl group at the 2-position, and a carboxylic acid functional group at the 1-position. While not naturally occurring, this compound serves as a valuable building block in organic synthesis and has been explored in the development of various pharmaceutical agents. []
A concise and efficient synthesis of 2-methyl-1-cyclopentene-1-carboxylic acid, a structural analogue of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid, has been reported. [] The synthesis starts with cyclohexane and acetyl chloride, utilizing a series of reactions including acylation and oxidation. The oxidation of the intermediate, 1-acetyl-2-methylcyclopentene, employs potassium hypochlorite (KOCl). []
One significant application of 2-Methyl-3,4-dihydronaphthalene-1-carboxylic acid derivatives is in the field of drug development, particularly as Sphingosine-1-Phosphate (S1P) receptor agonists. [] Specifically, the compound 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid, also known as ceralifimod (ONO-4641), has been identified as a potent and selective agonist for S1P1 and S1P5 receptors. [] This selectivity is crucial as it minimizes potential side effects associated with the activation of the S1P3 receptor. Ceralifimod has shown promise in preclinical studies for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS) by effectively reducing peripheral lymphocyte counts. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2